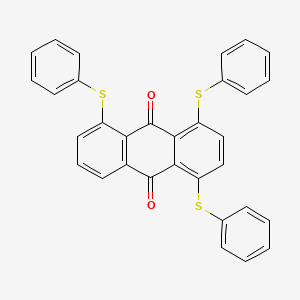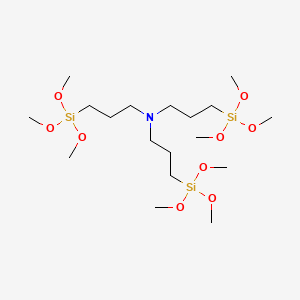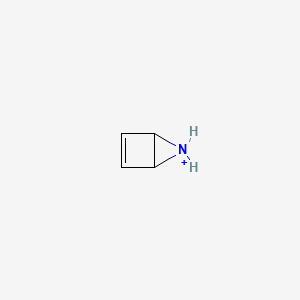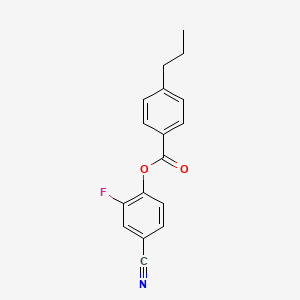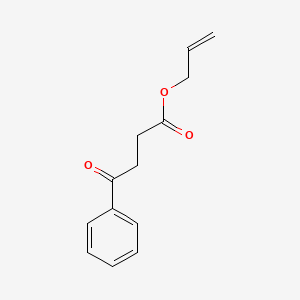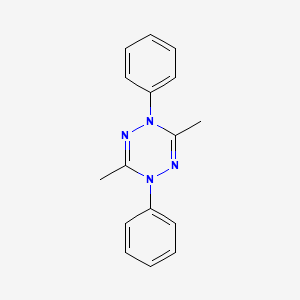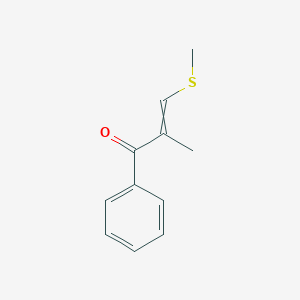![molecular formula C16H14HgO4 B14407811 Bis[4-(methoxycarbonyl)phenyl]mercury CAS No. 81248-46-6](/img/structure/B14407811.png)
Bis[4-(methoxycarbonyl)phenyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(methoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of two 4-(methoxycarbonyl)phenyl groups bonded to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 4-(methoxycarbonyl)phenylboronic acid with a mercury(II) salt, such as mercury(II) chloride. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the coupling of the boronic acid with the mercury salt. The reaction can be represented as follows:
2C8H7BO4+HgCl2→(C8H7CO2)2Hg+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(methoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.
Reduction: Reduction reactions can convert the compound back to its constituent phenyl groups and elemental mercury.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.
Reduction: Elemental mercury and 4-(methoxycarbonyl)phenyl groups.
Substitution: Various substituted phenylmercury compounds depending on the nucleophile used.
Scientific Research Applications
Bis[4-(methoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis[4-(methoxycarbonyl)phenyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bis[4-(carboxy)phenyl]mercury: Similar structure but with carboxy groups instead of methoxycarbonyl groups.
Bis[4-(hydroxy)phenyl]mercury: Contains hydroxy groups instead of methoxycarbonyl groups.
Bis[4-(methyl)phenyl]mercury: Contains methyl groups instead of methoxycarbonyl groups.
Uniqueness
Bis[4-(methoxycarbonyl)phenyl]mercury is unique due to the presence of methoxycarbonyl groups, which can influence its reactivity and interactions with other molecules. This compound’s specific functional groups make it suitable for particular applications in synthesis and research that other similar compounds may not be able to achieve.
Properties
CAS No. |
81248-46-6 |
|---|---|
Molecular Formula |
C16H14HgO4 |
Molecular Weight |
470.87 g/mol |
IUPAC Name |
bis(4-methoxycarbonylphenyl)mercury |
InChI |
InChI=1S/2C8H7O2.Hg/c2*1-10-8(9)7-5-3-2-4-6-7;/h2*3-6H,1H3; |
InChI Key |
JJVOWLGRLSDPGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
